molecular formula C11H16BrNO B12066862 4-Bromo-3-(2,2-dimethylpropoxy)aniline

4-Bromo-3-(2,2-dimethylpropoxy)aniline

Cat. No.: B12066862
M. Wt: 258.15 g/mol
InChI Key: UJISHMFBYJNWLG-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2-dimethylpropoxy)aniline is a substituted aniline derivative featuring a bromine atom at the para position (C4) and a 2,2-dimethylpropoxy (neopentyloxy) group at the meta position (C3) of the aromatic ring.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-bromo-3-(2,2-dimethylpropoxy)aniline

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3

InChI Key

UJISHMFBYJNWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2-dimethylpropoxy)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-(2,2-dimethylpropoxy)aniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2-dimethylpropoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues and their properties based on available evidence:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Boiling Point (°C/mmHg) Key Applications/Notes References
4-Bromo-3-(2-methylpropoxy)aniline 2-methylpropoxy (isobutoxy) C₁₀H₁₄BrNO Not reported Not reported Intermediate in organic synthesis
4-Bromo-3-(trifluoromethyl)aniline Trifluoromethyl (CF₃) C₇H₅BrF₃N 47–49 81–84 (0.5 mmHg) Precursor for halogenated aromatics
4-Bromo-3-(2,2-difluoroethoxy)aniline 2,2-difluoroethoxy C₈H₈BrF₂NO Not reported Not reported Lab-scale reagent
4-Bromo-2,6-diisopropylaniline Diisopropyl at C2, C6 C₁₂H₁₈BrN Not reported Not reported Ligand in coordination chemistry

Key Comparative Analysis

  • Electronic Effects :

    • The neopentyloxy group in 4-Bromo-3-(2,2-dimethylpropoxy)aniline donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)aniline is strongly electron-withdrawing, deactivating the ring and directing further substitution to specific positions .
    • Fluoroalkoxy substituents (e.g., 2,2-difluoroethoxy) balance electron withdrawal (via C-F bonds) and electron donation (via ether oxygen), resulting in intermediate reactivity .
  • Steric Effects :

    • The neopentyloxy group ’s bulkiness may hinder reactions at the ortho position, whereas less bulky substituents like isobutoxy (2-methylpropoxy) allow greater accessibility .
    • In 4-Bromo-2,6-diisopropylaniline, the diisopropyl groups create significant steric shielding, making it a robust ligand for metal coordination .
  • Physicochemical Properties :

    • Melting Points : Trifluoromethyl-substituted analogues exhibit higher melting points (47–49°C) compared to alkoxy derivatives (data scarce), likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
    • Solubility : Neopentyloxy and isobutoxy groups enhance lipophilicity, improving solubility in organic solvents, while polar groups like difluoroethoxy may increase aqueous solubility marginally .
  • The trifluoromethyl analogue’s utility in synthesizing halogenated benzene derivatives highlights the role of bromine as a leaving group in cross-coupling reactions .

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